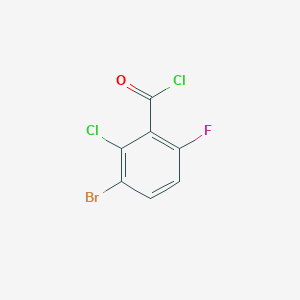

3-Bromo-2-chloro-6-fluorobenzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-6-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-3-1-2-4(11)5(6(3)9)7(10)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQYKODVAZSGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Chloro 6 Fluorobenzoyl Chloride

Precursor-Based Conventional Synthetic Routes

The most direct and widely employed method for synthesizing 3-bromo-2-chloro-6-fluorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 3-bromo-2-chloro-6-fluorobenzoic acid. This transformation is a standard procedure in organic chemistry, but achieving high yield and purity requires careful optimization of reagents and reaction conditions.

The conversion of a carboxylic acid to an acyl chloride is typically accomplished by reacting it with a suitable chlorinating agent. This process replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, forming the more reactive acyl chloride. For the synthesis of this compound, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents. commonorganicchemistry.com

The choice between thionyl chloride and oxalyl chloride depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Thionyl Chloride (SOCl₂): This reagent is a cost-effective and powerful chlorinating agent. shirazu.ac.ir Reactions are often carried out by heating the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup process as they can be easily removed from the reaction mixture. youtube.com A typical procedure involves refluxing the acid with an excess of thionyl chloride for several hours until the evolution of gases ceases. prepchem.com

Oxalyl Chloride ((COCl)₂): Compared to thionyl chloride, oxalyl chloride is considered a milder and more selective reagent. wikipedia.org It is often preferred for smaller-scale laboratory syntheses or for substrates with sensitive functional groups. wikipedia.org Reactions with oxalyl chloride are typically run under gentler conditions, often at room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also volatile, facilitating product isolation. wikipedia.org

Table 1: Comparison of Common Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Typical Conditions | Neat or with solvent, reflux temperature commonorganicchemistry.com | Inert solvent (e.g., DCM), room temperature commonorganicchemistry.com |

| Reactivity | High, very reactive researchgate.net | Mild, more selective wikipedia.org |

| Byproducts | SO₂, HCl (gaseous) youtube.com | CO, CO₂, HCl (gaseous) wikipedia.org |

| Advantages | Low cost, volatile byproducts shirazu.ac.ir | Mild conditions, high selectivity, volatile byproducts wikipedia.org |

| Disadvantages | Harsh conditions can degrade sensitive molecules researchgate.net | Higher cost, often requires a catalyst wikipedia.org |

To increase the rate and efficiency of the chlorination reaction, particularly when using oxalyl chloride, a catalyst is often employed. A catalytic amount of N,N-dimethylformamide (DMF) is the most common choice. commonorganicchemistry.comwikipedia.org The catalyst functions by reacting with the chlorinating agent to form a Vilsmeier-type intermediate, which is the active chlorinating species. wikipedia.org In the case of oxalyl chloride and DMF, the active agent is the chloromethylene(dimethyl)ammonium ion. wikipedia.org This catalytic approach allows the reaction to proceed smoothly under mild conditions. commonorganicchemistry.com While catalysts are always used with phosgene (B1210022) and typically with oxalyl chloride, their use with the more reactive thionyl chloride is also common to increase the reaction rate. google.com

Strict control over reaction conditions is paramount to maximize the yield and ensure the high purity of this compound.

Temperature: When using thionyl chloride, the reaction is typically heated to reflux (approx. 75-80°C) to ensure complete conversion. researchgate.net In contrast, reactions with oxalyl chloride are often performed at room temperature to leverage the reagent's milder nature and avoid potential side reactions. commonorganicchemistry.com

Solvent: While thionyl chloride reactions can be run neat, an inert solvent may be used. commonorganicchemistry.com For oxalyl chloride, inert solvents like dichloromethane (DCM) or chloroform (B151607) are standard. commonorganicchemistry.comresearchgate.net It is critical that all solvents and glassware are anhydrous, as acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid. researchgate.net

Purification: After the reaction is complete, the excess chlorinating agent and solvent are removed, typically by distillation under reduced pressure. prepchem.com The crude this compound is often purified by vacuum distillation to separate it from non-volatile impurities, yielding a product of high purity. prepchem.comgoogle.com

Table 2: Summary of Optimized Reaction Conditions

| Parameter | Condition with Thionyl Chloride | Condition with Oxalyl Chloride | Rationale |

|---|---|---|---|

| Temperature | Reflux (approx. 75-80°C) | Room Temperature commonorganicchemistry.com | To ensure complete reaction with the less reactive acid while maintaining selectivity. |

| Catalyst | Optional, but can increase rate google.com | Catalytic DMF commonorganicchemistry.comwikipedia.org | To form the active chlorinating agent under mild conditions. |

| Atmosphere | Anhydrous researchgate.net | Anhydrous, inert researchgate.net | To prevent hydrolysis of the product acyl chloride. |

| Workup/Purification | Removal of excess reagent, vacuum distillation prepchem.com | Removal of excess reagent, vacuum distillation google.com | To isolate a pure product free from starting material and byproducts. |

The synthesis of the precursor, 3-bromo-2-chloro-6-fluorobenzoic acid, presents a significant regiochemical challenge. The specific 1,2,3,6-substitution pattern on the benzene (B151609) ring cannot be achieved through simple electrophilic aromatic substitution of benzene or benzoic acid, as the directing effects of the substituents would not lead to this precise arrangement. Therefore, the synthesis relies on advanced strategies that control the position of halogenation.

The synthesis of polysubstituted aromatic compounds like 3-bromo-2-chloro-6-fluorobenzoic acid often requires multi-step synthetic sequences that utilize directing groups to install substituents at specific positions. libretexts.org

One of the most powerful techniques is directed ortho-metalation (DoM) . In this strategy, a functional group on the benzene ring directs a strong base (typically an organolithium reagent like n-butyllithium) to remove a proton from an adjacent (ortho) position. rsc.org The resulting aryllithium species can then react with an electrophilic halogen source (e.g., bromine, hexachloroethane) to install a halogen atom specifically at that site. The carboxylic acid group itself, after deprotonation to a carboxylate, is an effective ortho-directing group. rsc.orgresearchgate.net

A plausible synthetic route to 3-bromo-2-chloro-6-fluorobenzoic acid could start from a simpler, commercially available fluorinated benzoic acid. For instance, a sequence involving sequential directed lithiation and halogenation steps could be employed. The existing substituents on the ring, including halogens and the carboxylate group, would influence the site of each subsequent metalation and halogenation, allowing for the methodical construction of the desired substitution pattern. rsc.org The interplay between the directing abilities of multiple substituents is complex but allows for precise regiochemical control when planned effectively. libretexts.orgrsc.org

Stereochemical and Regiochemical Considerations in Synthesis

Isomer Control and Separation Methodologies

The synthesis of a multisubstituted benzene ring like that in this compound is often complicated by the formation of multiple isomers. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of incoming groups during electrophilic substitution reactions. In the case of a precursor like 2-chloro-6-fluorobenzoyl chloride, subsequent bromination would be directed by the existing chloro and fluoro groups. Both are ortho-, para-directing groups, which can lead to a mixture of brominated products.

Controlling the formation of the desired 3-bromo isomer requires careful selection of reaction conditions, including the choice of brominating agent, catalyst, and solvent. For instance, the use of N-bromosuccinimide (NBS) in a non-polar solvent can sometimes offer higher regioselectivity compared to using elemental bromine with a Lewis acid catalyst.

Once a mixture of isomers is formed, their separation is critical to obtaining the pure this compound. Several methodologies can be employed for this purpose:

Fractional Distillation: Due to the different boiling points of the various isomers, fractional distillation under reduced pressure is a common industrial method for separating them. The efficiency of the separation depends on the difference in boiling points and the number of theoretical plates in the distillation column. google.com

Preparative High-Performance Liquid Chromatography (HPLC): For laboratory-scale purifications or when high purity is essential, preparative HPLC is a powerful technique. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel or a bonded phase) and a suitable mobile phase, it is possible to achieve excellent separation of closely related isomers.

Crystallization: If the desired isomer is a solid at room temperature or can be induced to crystallize from a suitable solvent, fractional crystallization can be an effective purification method. The different solubilities of the isomers in a particular solvent system allow for the selective crystallization of the target compound.

The following table summarizes the potential separation techniques for isomeric mixtures of halogenated benzoyl chlorides:

| Separation Technique | Principle | Applicability |

| Fractional Distillation | Difference in boiling points | Industrial scale, for isomers with significant boiling point differences. google.com |

| Preparative HPLC | Differential partitioning between stationary and mobile phases | Laboratory scale, high-purity separations. |

| Crystallization | Difference in solubility | For solid isomers, can be scaled up. |

Advanced and Emerging Synthetic Approaches

In addition to classical synthetic routes, researchers are continuously exploring more advanced and sustainable methods for the synthesis of complex molecules like this compound.

Metal-Catalyzed Carbonylation Routes for Aryl Acid Chlorides

Traditional methods for synthesizing benzoyl chlorides often involve the use of harsh chlorinating agents like thionyl chloride or oxalyl chloride from the corresponding benzoic acid. researchgate.net Metal-catalyzed carbonylation of aryl halides presents a more direct and potentially milder alternative.

Palladium-catalyzed carbonylation has been extensively studied for the synthesis of various carbonyl compounds from aryl halides. researchgate.net In a typical reaction, an aryl halide is treated with carbon monoxide in the presence of a palladium catalyst and a suitable ligand. While this method is widely used for the synthesis of esters and amides, its application to form acyl chlorides is also feasible, though less common due to the reactivity of the product.

Rhodium complexes have also emerged as effective catalysts for carbonylation reactions. acs.org These catalysts can operate under mild conditions and may offer different selectivity profiles compared to palladium. The development of robust rhodium catalysts could provide a valuable tool for the synthesis of highly substituted benzoyl chlorides.

A general scheme for metal-catalyzed carbonylation is presented below:

Ar-X + CO + "Cl" source --(Metal Catalyst)--> Ar-COCl

Where Ar-X is an aryl halide (e.g., a bromo-chloro-fluoro-benzene derivative).

Alternative Functionalization Strategies for Aromatic Precursors

The synthesis of this compound can also be approached by strategically functionalizing a pre-existing aromatic scaffold. This can involve the introduction of the bromo and chloro groups onto a fluorobenzoyl precursor or the construction of the benzoyl chloride moiety on a pre-halogenated benzene ring.

Novel halogenation methods that offer high regioselectivity are of great interest. For instance, the use of specialized halogenating agents in combination with specific catalysts can direct the halogen to a particular position on the aromatic ring, minimizing the formation of unwanted isomers. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. For a molecule like this compound, this can involve several aspects:

Use of Greener Reagents and Solvents: Replacing hazardous reagents like phosgene or highly toxic solvents with more environmentally benign alternatives is a key goal. For example, the use of ionic liquids as reaction media has been explored for benzoylation reactions, offering potential advantages in terms of recyclability and reduced volatility. nih.gov

Catalytic Processes: Employing catalytic methods, such as the metal-catalyzed carbonylations discussed earlier, is inherently greener than using stoichiometric reagents, as it reduces waste generation. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. This can be achieved through addition reactions and minimizing the use of protecting groups.

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis is one such technology that can accelerate reactions and improve energy efficiency.

The following table lists some green chemistry considerations for the synthesis of halogenated benzoyl chlorides:

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | Use of catalytic instead of stoichiometric reagents. |

| Atom Economy | Designing addition-type reactions to maximize atom incorporation. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents like phosgene and using safer alternatives. |

| Safer Solvents and Auxiliaries | Utilizing ionic liquids or solvent-free reaction conditions. nih.gov |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

Acylation Reactions via the Carbonyl Chloride Moiety

The most prominent feature of this compound is the acyl chloride group, which is a versatile functional group for acylation reactions. These reactions proceed through a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride.

General Reaction Scheme for Amidation:

Reaction of this compound with a primary amine.

A variety of amines can be used in this reaction, leading to a diverse range of substituted amides. The reaction conditions are generally mild, often proceeding at room temperature.

Table 1: Potential Amine Reactants for Amidation

| Amine | Product |

|---|---|

| Aniline (B41778) | N-phenyl-3-bromo-2-chloro-6-fluorobenzamide |

| Benzylamine | N-benzyl-3-bromo-2-chloro-6-fluorobenzamide |

| Diethylamine | N,N-diethyl-3-bromo-2-chloro-6-fluorobenzamide |

Similar to amidation, this compound can be esterified by reaction with alcohols. This reaction is also typically performed in the presence of a base like pyridine, which acts as a nucleophilic catalyst and an acid scavenger. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon.

The esterification of 3-bromopropionyl chloride with 3-methyl-3-hydroxymethyloxetane in the presence of pyridine is a known procedure, highlighting the general utility of acyl chlorides in forming esters. researchgate.net The synthesis of benzyl (B1604629) 3-bromo-2-chloro-6-fluorobenzoate has been described, likely proceeding from the corresponding benzoyl chloride. researchgate.net

General Reaction Scheme for Esterification:

Reaction of this compound with an alcohol.

Table 2: Potential Alcohol Reactants for Esterification

| Alcohol | Product |

|---|---|

| Methanol | Methyl 3-bromo-2-chloro-6-fluorobenzoate |

| Ethanol (B145695) | Ethyl 3-bromo-2-chloro-6-fluorobenzoate |

| Isopropanol | Isopropyl 3-bromo-2-chloro-6-fluorobenzoate |

This compound can also react with other nucleophiles, such as hydrazines, to form benzoylhydrazides. These derivatives can be important intermediates in the synthesis of various heterocyclic compounds. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the carbonyl carbon. For instance, the reaction of cyanoacetylhydrazine with ω-bromo-(4-methyl-acetophenone) demonstrates the reactivity of the hydrazine moiety in forming hydrazone linkages. nih.gov

The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 3-bromo-2-chloro-6-fluorobenzohydrazide. This product could then undergo further reactions, such as condensation with aldehydes or ketones, to form more complex hydrazone derivatives.

General Reaction Scheme with Hydrazine:

Reaction of this compound with hydrazine.

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. chemguide.co.uk In this context, this compound serves as the acylating agent. The reaction requires a Lewis acid catalyst to activate the benzoyl chloride. numberanalytics.com It is important to note that due to the presence of multiple electron-withdrawing halogen substituents, the aromatic ring of this compound itself is strongly deactivated and would not undergo further electrophilic substitution under Friedel-Crafts conditions. libretexts.org

The reaction involves the formation of a highly electrophilic acylium ion through the interaction of the benzoyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by an electron-rich aromatic substrate.

General Reaction Scheme for Friedel-Crafts Acylation:

Friedel-Crafts acylation of benzene with this compound.

A variety of Lewis acids can be used to catalyze Friedel-Crafts acylation, with aluminum chloride (AlCl₃) being the most common and powerful. numberanalytics.com Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions. numberanalytics.comorganic-chemistry.org The choice of catalyst can depend on the reactivity of the aromatic substrate. For activated aromatic rings, weaker Lewis acids may suffice, while deactivated rings may require stronger catalysts and harsher conditions.

The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide. The stoichiometry of the Lewis acid is often greater than or equal to one equivalent, as it complexes with both the starting benzoyl chloride and the product ketone.

The electronic nature of the substituents on the benzoyl chloride can influence its reactivity as an acylating agent. The electron-withdrawing halogens in this compound increase the electrophilicity of the carbonyl carbon, which could potentially enhance its reactivity towards nucleophilic attack by the aromatic substrate. However, these substituents may also affect the stability of the intermediate acylium ion.

Table 3: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

| Lewis Acid | Relative Strength | Common Applications |

|---|---|---|

| AlCl₃ | Strong | General purpose, for both activated and moderately deactivated substrates. numberanalytics.com |

| FeCl₃ | Moderate | Milder alternative to AlCl₃, useful for sensitive substrates. numberanalytics.com |

| BF₃ | Moderate | Often used with acid anhydrides, can be more selective. numberanalytics.com |

Friedel-Crafts Acylation with Aromatic Substrates

Mechanochemical Approaches to Acylation

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more environmentally friendly alternative to traditional solution-based synthesis. rsc.orgacs.orgresearchgate.netresearchgate.net Techniques like ball milling, where reactants are agitated in a container with grinding media, can facilitate reactions in the solid state. researchgate.net This approach is particularly advantageous for reactions involving highly reactive species like acyl chlorides, as it can minimize side reactions and simplify product purification. beilstein-journals.org

In the context of acylation, mechanochemical methods have been successfully employed for Friedel-Crafts reactions, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic compounds. beilstein-journals.org Typically, these reactions are conducted in solution using a Lewis acid catalyst. However, research has demonstrated that Friedel-Crafts acylations can be effectively carried out under solvent-free ball-milling conditions. beilstein-journals.orgnih.gov For instance, the acylation of various aromatic hydrocarbons with anhydrides and other acylating agents has been achieved using this technique. nih.gov

While specific studies on the mechanochemical acylation using this compound are not prevalent in the reviewed literature, the principles of mechanochemical Friedel-Crafts acylation are directly applicable. The reaction would involve milling the aromatic substrate with this compound in the presence of a suitable Lewis acid catalyst, such as aluminum trichloride. The efficiency of such a reaction would likely depend on factors like the milling frequency, time, and the nature of the aromatic substrate. beilstein-journals.org The general mechanism for acylation reactions, including those with acyl chlorides, involves nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride leaving group. savemyexams.comchemguide.co.uk

Table 1: Comparison of Solution-Based vs. Mechanochemical Acylation

| Feature | Solution-Based Acylation | Mechanochemical Acylation |

|---|---|---|

| Solvent | Typically uses organic solvents, which can be toxic and generate waste. researchgate.net | Solvent-free or uses minimal amounts of liquid (liquid-assisted grinding). researchgate.netresearchgate.net |

| Temperature | Often requires heating to proceed at a reasonable rate. | Can often be conducted at room temperature. researchgate.net |

| Reaction Time | Can vary from hours to days. | Often results in shorter reaction times. researchgate.net |

| Work-up | May involve complex extraction and purification steps. | Can simplify product isolation. |

| Environmental Impact | Higher environmental footprint due to solvent use and energy consumption. researchgate.net | Generally considered a "greener" chemistry approach. researchgate.netresearchgate.net |

Halogen-Mediated Cross-Coupling Reactions

The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring of this compound makes it an ideal substrate for halogen-mediated cross-coupling reactions. These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental tools in modern organic synthesis. rsc.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing complex organic molecules. researchgate.netresearchgate.net Three of the most prominent examples are the Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. researchgate.netpolyu.edu.hk

Heck Coupling: This reaction couples an unsaturated halide with an alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation (in the case of Suzuki-Miyaura) or carbopalladation (in the case of Heck and Sonogashira), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.govyoutube.com

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is heavily dependent on the nature of the halogen. The general trend for the rate of oxidative addition, which is often the rate-determining step, follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F. wikipedia.orgnih.gov This means that the C-Br bond in this compound would be the most reactive site for oxidative addition, followed by the C-Cl bond. The C-F bond is generally the least reactive and often remains intact under standard cross-coupling conditions. nih.gov

This difference in reactivity allows for selective functionalization of the molecule. By carefully controlling the reaction conditions, it is possible to target a specific halogen for coupling while leaving the others untouched.

Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Aryl Halide (Ar-X) | Carbon-Halogen Bond | Relative Reactivity |

|---|---|---|

| Aryl Iodide (Ar-I) | C-I | Highest |

| Aryl Bromide (Ar-Br) | C-Br | High |

| Aryl Chloride (Ar-Cl) | C-Cl | Moderate |

| Aryl Fluoride (B91410) (Ar-F) | C-F | Low |

The choice of ligand coordinated to the palladium center is crucial for the success and selectivity of cross-coupling reactions. libretexts.orgacs.org Ligands can influence the catalyst's stability, activity, and selectivity by modifying the electronic and steric properties of the metal center. For polyhalogenated substrates like this compound, ligand design is particularly important for achieving regioselectivity.

Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, have been instrumental in developing highly active and selective palladium catalysts. libretexts.org These ligands can promote the oxidative addition of less reactive aryl chlorides and even some aryl fluorides. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling, often exhibiting high stability and activity. libretexts.orgnih.gov

In some cases, catalyst systems have been developed that operate without a copper co-catalyst, particularly in Sonogashira reactions, which can be advantageous in certain applications. ucsb.edu The optimization of the catalyst system, including the choice of palladium precursor, ligand, base, and solvent, is essential for achieving the desired outcome in the cross-coupling of polyhalogenated arenes. acs.org

The differential reactivity of the C-Br, C-Cl, and C-F bonds in this compound allows for the regioselective functionalization of the aromatic ring. nih.govacs.org By tuning the reaction conditions, one can selectively couple at the more reactive C-Br bond, leaving the C-Cl and C-F bonds available for subsequent transformations. acs.org This stepwise approach enables the synthesis of highly substituted and complex aromatic compounds from a single starting material.

For example, a Suzuki-Miyaura coupling could be performed under mild conditions to selectively react at the C-Br bond. The resulting product, now containing chloro and fluoro substituents, could then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C-Cl position. The C-F bond, being the most robust, would likely remain unreacted, providing a handle for further diversification if desired. The site-selectivity can be influenced by electronic and steric factors of the substituents on the arene. nih.govacs.org

Other Metal-Catalyzed C-X Bond Functionalization

While palladium has been the dominant metal in cross-coupling chemistry, other transition metals, such as copper, nickel, and iron, have gained prominence as effective catalysts for C-X bond functionalization. rsc.orgfairlamb.groupscispace.comnih.govnih.gov

Copper-Catalyzed Reactions: Copper has a long history in cross-coupling, particularly in Ullmann-type reactions for the formation of C-O, C-N, and C-S bonds. rsc.orgacs.org More recently, copper catalysis has been extended to C-C bond formation, including Sonogashira-type couplings and reactions with organoboranes and organosilanes. nih.govrsc.orgoup.comacs.org Copper catalysts are often less expensive and less toxic than their palladium counterparts.

Nickel-Catalyzed Reactions: Nickel catalysts have proven to be particularly effective for the cross-coupling of less reactive electrophiles, such as aryl chlorides and even some phenol (B47542) derivatives. nih.govnih.govrsc.orgacs.orgrsc.org Nickel-catalyzed reductive cross-couplings, which directly couple two organohalides, offer an alternative to traditional cross-coupling methods that require the pre-formation of an organometallic reagent. nih.govacs.org

These alternative metal-catalyzed methods provide a complementary toolbox for the functionalization of polyhalogenated arenes like this compound. The choice of metal catalyst can influence the reactivity and selectivity of the reaction, allowing for a greater diversity of possible transformations. For instance, a nickel catalyst might be employed to selectively activate the C-Cl bond in the presence of a C-Br bond under specific conditions, a selectivity pattern that might be challenging to achieve with palladium.

Metalation Strategies for Regioselective Transformations

Metalation, particularly through directed ortho-metalation (DoM), offers a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, allowing for precise substitution. wikipedia.orgorganic-chemistry.org

For a molecule like this compound, the acyl chloride group itself is highly electrophilic and would react with organolithium reagents. Therefore, such transformations are typically performed on a more robust precursor, such as the corresponding tertiary amide or O-carbamate derivative, which are excellent DMGs. acs.org The directing ability of the substituents on the ring must also be considered. The fluorine atom, although a weak DMG, can direct metalation to an adjacent position. In this specific substitution pattern, the only available proton is at the C5 position. Deprotonation at this site would be facilitated by coordination of the organolithium reagent to the ortho-fluorine atom.

The general process involves:

Complexation: The Lewis basic heteroatom of the DMG interacts with the Lewis acidic lithium of the organolithium reagent (e.g., n-butyllithium). wikipedia.org

Deprotonation: The alkyl group of the organolithium reagent, positioned in close proximity, removes a proton from the ortho position, forming a stabilized aryllithium species. wikipedia.org

Electrophilic Quench: The aryllithium intermediate reacts with an electrophile (E+), resulting in a new substituent at the formerly lithiated position. organic-chemistry.org

This method provides high regioselectivity, often yielding ortho-substituted products that are difficult to obtain through classical electrophilic aromatic substitution. wikipedia.orguwindsor.ca

Decarboxylative Cross-Coupling Principles

Decarboxylative cross-coupling reactions represent a modern synthetic tool for forming carbon-carbon bonds, using readily available carboxylic acids or their derivatives. wikipedia.org For aroyl chlorides like this compound, this transformation proceeds via a decarbonylative pathway, where the -COCl group is expelled as carbon monoxide (CO), and a new bond is formed at its position. nih.gov

These reactions are typically catalyzed by transition metals, most notably palladium. nih.gov The general mechanism involves several key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aroyl chloride, forming an acyl-palladium(II) complex. nih.gov

Decarbonylation: This intermediate then expels a molecule of carbon monoxide to generate an aryl-palladium(II) species. nih.gov

Transmetalation: The aryl-palladium(II) complex reacts with a coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling), transferring the organic group to the palladium center.

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond and regenerate the palladium(0) catalyst.

Bimetallic catalyst systems, such as those combining palladium and copper, have been developed to enhance the efficiency and substrate scope of these reactions. wikipedia.orgnih.govresearchgate.net This approach allows for the coupling of aroyl chlorides with a wide range of nucleophiles under specific catalytic conditions.

Table 1: General Scheme for Decarbonylative Suzuki-Miyaura Cross-Coupling

Click to view table

| Step | Description | General Representation |

| 1. Oxidative Addition | Pd(0) catalyst inserts into the Ar-COCl bond. | Ar-COCl + Pd(0)L₂ → [Ar-CO-Pd(II)Cl(L)₂] |

| 2. Decarbonylation | The acyl-palladium complex loses CO. | [Ar-CO-Pd(II)Cl(L)₂] → [Ar-Pd(II)Cl(L)₂] + CO |

| 3. Transmetalation | The arylboronic acid transfers its aryl group to the palladium center. | [Ar-Pd(II)Cl(L)₂] + Ar'B(OH)₂ + Base → [Ar-Pd(II)Ar'(L)₂] |

| 4. Reductive Elimination | The two aryl groups couple, forming the biaryl product and regenerating the catalyst. | [Ar-Pd(II)Ar'(L)₂] → Ar-Ar' + Pd(0)L₂ |

This table illustrates the key steps for a decarbonylative Suzuki-Miyaura cross-coupling reaction, a common type of decarbonylative cross-coupling. nih.gov

Electrophilic Aromatic Substitution (EAS) on the Polyhalogenated Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. However, the benzene ring of this compound is significantly deactivated towards EAS. This deactivation arises from the strong electron-withdrawing inductive effects of the three halogen substituents (F, Cl, Br) and the benzoyl chloride group (-COCl). vanderbilt.edulibretexts.org These groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. vanderbilt.edumasterorganicchemistry.com Any EAS reaction would require harsh conditions and a potent electrophile, with the reaction proceeding much slower than with benzene itself. vanderbilt.edulibretexts.org

Influence of Halogen Substituents on Regioselectivity and Reactivity

While all halogens are deactivating towards EAS due to their electronegativity (inductive effect), they are ortho, para-directing because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex). vanderbilt.edulibretexts.org The reactivity order for halobenzenes is typically fluoro > chloro > bromo, as fluorine's resonance donation partially counteracts its strong inductive withdrawal more effectively than the larger halogens. libretexts.org

In this compound, the directing effects of the substituents converge on the single available position, C5:

-F at C6: Directs ortho and para. The para position is C3 (occupied by Br), and the ortho position is C5.

-Cl at C2: Directs ortho and para. The ortho positions are C1 (occupied by COCl) and C3 (occupied by Br). The para position is C5.

-Br at C3: Directs ortho and para. The ortho positions are C2 (occupied by Cl) and C4 (unsubstituted relative to Br, but this is the C5 position of the ring). The para position is C6 (occupied by F).

-COCl at C1: This is a powerful deactivating and meta-directing group. It directs to C3 (occupied by Br) and C5.

Considering these influences, any potential electrophilic attack is overwhelmingly directed to the C5 position. However, the cumulative deactivating effect of all four substituents makes the ring extremely unreactive.

Table 2: Influence of Substituents on EAS Reactivity and Regioselectivity

Click to view table

| Substituent (Position) | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence on C5 |

| -COCl (C1) | Strongly withdrawing | Strongly withdrawing | Strong Deactivator | Meta |

| -Cl (C2) | Strongly withdrawing | Weakly donating | Deactivator | Para |

| -Br (C3) | Strongly withdrawing | Weakly donating | Deactivator | Ortho |

| -F (C6) | Strongly withdrawing | Weakly donating | Deactivator | Ortho |

This table summarizes the electronic effects of each substituent on the aromatic ring and their directing influence toward the only available C-H bond at position C5. vanderbilt.edulibretexts.org

Directed Ortho-Metalation and Halogenation Processes

Directed ortho-metalation (DoM) can be used as a prelude to halogenation to introduce an additional halogen atom with high regioselectivity. wikipedia.org As established, direct metalation of this compound is impractical. The strategy would involve using a precursor like 3-bromo-2-chloro-6-fluorobenzoic acid, converting it to a suitable DMG such as a tertiary amide, and then performing the DoM reaction.

The process would be:

Metalation: The DMG directs an organolithium reagent to deprotonate the sole available C-H bond at the C5 position, creating an aryllithium intermediate. wikipedia.orgorganic-chemistry.org

Halogenation: This nucleophilic intermediate is then quenched with an electrophilic halogen source. wikipedia.org Suitable halogenating agents include molecular bromine (Br₂), iodine (I₂), N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS).

This sequence allows for the synthesis of tetra-substituted benzene derivatives, such as a 1-bromo-2,5-dichloro-4-fluoro-3-(functional group)benzene, where the final halogen is introduced at a position dictated by the DoM process rather than by the electronic preferences of classical EAS. This highlights the synthetic utility of metalation in overcoming the inherent reactivity and regioselectivity patterns of polyhalogenated aromatic systems.

Scope and Research Trajectories Pertaining to the Chemical Compound

The primary application and research focus for 3-bromo-2-chloro-6-fluorobenzoyl chloride lies in its role as a specialized intermediate in multi-step organic synthesis. Current research implicitly involves this compound through the development of complex molecules that require precisely substituted aromatic cores.

Future research trajectories are likely to expand in the following areas:

Medicinal Chemistry : The scaffold provided by this compound is a candidate for the synthesis of novel therapeutic agents. The unique arrangement of halogens can be exploited to fine-tune ligand-protein interactions, potentially leading to the discovery of potent and selective inhibitors for various biological targets, such as kinases.

Agrochemicals : Similar to its role in pharmaceuticals, the compound can serve as a precursor for new herbicides, fungicides, or insecticides, where the specific halogenation pattern can enhance efficacy and selectivity.

Advanced Materials : The polyhalogenated aromatic core is suitable for creating functional materials with tailored electronic or photophysical properties. Research may focus on incorporating this unit into polymers, liquid crystals, or organic light-emitting diode (OLED) materials.

Catalysis Development : The differential reactivity of the C-Br, C-Cl, and C-F bonds presents an opportunity for developing new catalytic systems that can achieve site-selective cross-coupling reactions with high efficiency and control, further enhancing the synthetic utility of this and similar polyhalogenated building blocks.

Strategic Applications in Complex Molecule Construction

Building Block for Pharmaceutically Relevant Scaffolds

The unique substitution pattern of 3-Bromo-2-chloro-6-fluorobenzoyl chloride makes it an important starting material for the synthesis of molecules with potential therapeutic applications. The halogens can influence the pharmacokinetic and pharmacodynamic properties of a final compound, while the acyl chloride provides a direct handle for construction.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is a key reagent for constructing important heterocyclic systems, such as quinazolinones. Quinazolinone derivatives are known to possess a wide range of biological activities. nih.gov The synthesis typically involves the acylation of an anthranilic acid derivative, followed by cyclization.

The general synthetic approach begins with the reaction of this compound with an appropriately substituted anthranilic acid. This condensation reaction, usually carried out in the presence of a base, forms an N-acylanthranilic acid intermediate. Subsequent heating, often with a dehydrating agent, induces an intramolecular cyclization to yield the highly functionalized quinazolinone scaffold. nih.govresearchgate.net This method allows for the direct incorporation of the 3-bromo-2-chloro-6-fluorophenyl group at the 2-position of the quinazolinone core.

Table 1: Synthesis of a Substituted Quinazolinone

| Reactant A | Reactant B | Key Transformation | Product Scaffold |

|---|

In drug discovery, the derivatization of known bioactive molecules is a common strategy to optimize properties and explore structure-activity relationships (SAR). The high reactivity of the acyl chloride group makes this compound an excellent tool for this purpose. It can readily react with nucleophilic functional groups, such as amines and alcohols, present on a parent bioactive scaffold.

This strategy allows for the introduction of the 3-bromo-2-chloro-6-fluorophenyl moiety onto a wide range of core structures. For instance, in the synthesis of novel diacylhydrazine analogues, a class of compounds investigated for various biological activities, a key step is the acylation of a hydrazine (B178648) intermediate. nih.gov By reacting a suitable carbohydrazide (B1668358) with this compound, a new derivative is formed, appending the halogenated aromatic ring. This modification can significantly alter the molecule's steric and electronic profile.

Table 2: General Derivatization Reaction

| Bioactive Scaffold with -NH₂ or -OH group | Reagent | Reaction Type | Result |

|---|---|---|---|

| R-NH₂ | This compound | Acylation | Formation of a stable amide bond (R-NH-CO-Ar) |

Role in Agrochemical Intermediate Synthesis

The development of new pesticides with high efficacy and selectivity is crucial for modern agriculture. Halogenated aromatic compounds are integral components of many commercial insecticides and herbicides. This compound serves as a valuable intermediate in the synthesis of precursors for these agrochemicals.

A prominent class of modern insecticides is the diamide (B1670390) family, which includes commercial products like chlorantraniliprole. These molecules often contain a substituted pyrazole (B372694) ring linked via an amide bond to a halogenated benzene (B151609) ring. nih.govmdpi.com The synthesis of these complex molecules relies on robust amide bond-forming reactions.

This compound is a potential precursor for novel diamide insecticides. In a representative synthetic pathway, it can be reacted with a key amine-containing intermediate, such as a substituted 2-aminobenzoic acid derivative, to form a benzoxazinone (B8607429). This benzoxazinone can then be opened with another amine, for example, a pyrazole-containing amine, to construct the final diamide scaffold. Alternatively, the acyl chloride can be used to directly acylate a complex amine fragment in the final stages of a synthesis. scielo.brresearchgate.net

Table 3: Key Step in Diamide Insecticide Precursor Synthesis

| Reactant A | Reactant B | Key Transformation | Resulting Moiety |

|---|

Integration into Advanced Materials Synthesis

The unique combination of halogens on the aromatic ring of this compound makes it an attractive monomer for the synthesis of specialty polymers and advanced materials. The properties of the resulting polymers, such as thermal stability, flame retardancy, and chemical resistance, can be tailored by incorporating this functionalized unit.

This compound can be utilized in polycondensation reactions to create high-performance polymers like polyesters and polyamides. The acyl chloride group provides the necessary reactivity for polymerization with co-monomers containing nucleophilic groups, such as diols or diamines.

For example, polycondensation with a diol (e.g., bisphenol A) would yield a polyester (B1180765) containing the pendant 3-bromo-2-chloro-6-fluorophenyl groups. Similarly, reaction with a diamine would produce a polyamide. The presence of bromine, chlorine, and fluorine atoms in the polymer backbone is expected to enhance flame retardancy and thermal stability. Furthermore, the bromine atom provides a reactive site for post-polymerization modification, such as cross-linking or the attachment of other functional groups, to create materials with highly specialized properties.

Table 4: Polycondensation Reactions

| Co-monomer | Reagent | Polymer Type | Potential Property Enhancement |

|---|---|---|---|

| Diol (HO-R-OH) | This compound | Polyester | Flame retardancy, thermal stability |

Synthesis of Liquid Crystal Intermediates

The development of advanced liquid crystal displays (LCDs) and other photonic devices is intrinsically linked to the design and synthesis of novel mesogenic compounds with tailored properties. Fluorinated liquid crystals, in particular, have garnered substantial attention due to their unique characteristics, including high clearing points, low viscosity, and tunable dielectric anisotropy. The subject compound, this compound, serves as a critical starting material for the synthesis of highly substituted, high-performance liquid crystal intermediates.

Research into the application of polysubstituted benzoyl chlorides in liquid crystal synthesis has demonstrated that the introduction of multiple halogen atoms can profoundly influence the mesomorphic behavior of the final products. The presence of bromine, chlorine, and fluorine on the same aromatic ring allows for a high degree of control over intermolecular interactions, which are crucial for the formation and stability of liquid crystalline phases.

While specific research detailing the use of this compound is not extensively published, its utility can be inferred from the well-established synthetic routes for analogous fluorinated liquid crystals. The primary application of this acyl chloride in this context is as a key building block for introducing a highly substituted phenyl ring into the core structure of a liquid crystal molecule, typically through the formation of an ester linkage.

A representative synthetic approach involves the esterification of a suitable phenolic or biphenolic core with this compound. The resulting ester constitutes a key intermediate which can then be further elaborated to yield the final liquid crystal material. The bromine atom in the structure is particularly valuable as it provides a reactive handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the extension of the molecular core and the introduction of various terminal groups. This strategic, stepwise approach enables the construction of a diverse library of complex liquid crystal molecules from a single, versatile intermediate.

Interactive Data Table: Representative Synthesis of a Liquid Crystal Intermediate

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | 4'-Hydroxybiphenyl-4-carbonitrile, this compound | Pyridine (B92270), Dichloromethane (B109758) (DCM), Room Temperature, 12h | 4'-((3-Bromo-2-chloro-6-fluorobenzoyl)oxy)biphenyl-4-carbonitrile | 85-95 |

| 2 | 4'-((3-Bromo-2-chloro-6-fluorobenzoyl)oxy)biphenyl-4-carbonitrile, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol (B145695)/H₂O, Reflux, 8h | 4'-((2-Chloro-6-fluoro-3-phenylbenzoyl)oxy)biphenyl-4-carbonitrile | 70-85 |

Interactive Data Table: Physical Properties of a Representative Liquid Crystal

| Property | Value |

| Chemical Name | 4'-((2-Chloro-6-fluoro-3-phenylbenzoyl)oxy)biphenyl-4-carbonitrile |

| Molecular Formula | C₂₆H₁₅BrClFNO₂ |

| Molecular Weight | 519.76 g/mol |

| Phase Transition (°C) | Cr 110 N 225 I |

| Dielectric Anisotropy (Δε) | +15 to +25 |

Note: The data presented in these tables are representative examples based on analogous compounds and are intended for illustrative purposes.

Mechanistic Elucidation and Computational Investigations

Kinetic and Thermodynamic Analyses of Reactions Involving 3-Bromo-2-chloro-6-fluorobenzoyl Chloride

Kinetic and thermodynamic studies of reactions like solvolysis provide fundamental insights into reaction rates and the nature of transition states. For benzoyl chlorides, mechanistic pathways can range from a bimolecular nucleophilic addition-elimination (S_N2-type) to a unimolecular process involving the formation of a cationic acylium intermediate (S_N1-type). nih.gov The preferred pathway is highly sensitive to both the electronic nature of the ring substituents and the properties of the solvent. nih.govrsc.org

Substituent Effects on Reaction Rates and Pathways

The three halogen substituents on the aromatic ring of this compound—bromine, chlorine, and fluorine—are all electron-withdrawing through their inductive effects. This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org

In nucleophilic acyl substitution reactions, electron-withdrawing substituents generally favor the bimolecular addition-elimination pathway. rsc.org This is because they stabilize the negatively charged tetrahedral intermediate formed upon nucleophilic attack. Conversely, electron-donating groups tend to favor the S_N1-like pathway by stabilizing the formation of the positively charged benzoyl cation. nih.gov

The relative rates of reaction for substituted benzoyl chlorides clearly demonstrate these electronic effects. For instance, in methanolysis, an electron-withdrawing nitro group significantly accelerates the reaction compared to an electron-donating methyl group, which is consistent with the addition-elimination mechanism being dominant. chegg.comchegg.com

Table 1: Illustrative Pseudo-First-Order Rate Constants for the Methanolysis of Substituted Benzoyl Chlorides at 0°C

| Substituent (at para-position) | Electronic Effect | Rate Constant (k, mol/L·min) |

|---|---|---|

| p-Methyl | Electron-Donating | 0.0178 chegg.com |

This interactive table demonstrates the significant impact of substituents on reaction rates. The data is based on para-substituted analogs to illustrate the principle.

For this compound, all three halogens are electron-withdrawing. Their combined effect strongly deactivates the ring towards electrophilic substitution but activates the acyl chloride group towards nucleophilic substitution. Therefore, its reactions with nucleophiles are expected to proceed readily via an addition-elimination mechanism, with a rate significantly faster than that of unsubstituted benzoyl chloride under similar conditions. Hammett plots for the solvolysis of benzoyl chlorides with electron-withdrawing groups in various solvents often show a positive slope (positive ρ value), confirming that the reaction is accelerated by substituents that can stabilize a negative charge in the transition state. rsc.org

Solvent Effects on Reactivity and Transition State

The solvent plays a critical role in dictating the reaction mechanism for benzoyl chlorides. rsc.org Reactions can shift between S_N1 and S_N2/addition-elimination pathways based on the solvent's ionizing power and nucleophilicity. nih.gov

Weakly Nucleophilic, High Ionizing Power Solvents: Solvents like hexafluoroisopropanol (HFIP) are excellent at stabilizing cations but are poor nucleophiles. In such media, the reaction is pushed towards an S_N1 mechanism, proceeding through a benzoyl cation intermediate. nih.govpsu.edu

Nucleophilic Solvents: In more nucleophilic solvents, such as aqueous ethanol (B145695) or aqueous acetone, the solvent can act as the nucleophile, favoring the bimolecular addition-elimination pathway. nih.govrsc.org

For this compound, the strong electron-withdrawing nature of the substituents disfavors the formation of a positive charge on the carbonyl carbon. This makes the formation of the acylium ion (required for the S_N1 pathway) energetically costly. Consequently, even in solvents with high ionizing power, the addition-elimination pathway is likely to be a significant, if not dominant, reaction channel. The transition state for this pathway would involve the nucleophilic solvent molecule adding to the carbonyl carbon, with significant bond formation occurring. researchgate.net The Grunwald-Winstein equation is a common tool used to dissect these solvent effects, correlating rate constants with solvent ionizing power (Y) and nucleophilicity (N). rsc.orgpsu.edu

Computational Chemistry Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools to probe reaction mechanisms, analyze substituent effects, and predict reactivity at a molecular level.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the potential energy surfaces of reactions, allowing for the characterization of intermediates and transition states. rsc.org For reactions of benzoyl chlorides, DFT calculations can be used to model the competing addition-elimination and S_N1 pathways. researchgate.net

By calculating the energies of the tetrahedral intermediate in the addition-elimination pathway and the acylium cation in the S_N1 pathway, the preferred mechanism can be determined. For this compound, DFT calculations would likely confirm that the transition state leading to the tetrahedral intermediate is significantly lower in energy than the one leading to the acylium cation, supporting the predominance of the addition-elimination mechanism. Such studies can also elucidate the role of the solvent by including explicit or implicit solvent models in the calculations. rsc.org

Ab Initio Calculations of Bond Dissociation Energies and Acylium Ion Stability

Ab initio calculations provide a high-level theoretical approach to determine fundamental molecular properties. One key parameter for understanding S_N1 reactions is the heterolytic bond dissociation energy (HBDE) of the carbon-chlorine bond, which corresponds to the energy required to form the acylium cation and a chloride anion. nih.gov

Studies on substituted benzoyl chlorides have shown that electron-withdrawing groups increase the HBDE, making the formation of the acylium ion more difficult. Conversely, electron-donating groups lower the HBDE. nih.govpsu.edu While specific calculations for this compound are not available in the literature, data for related compounds illustrate this trend.

Table 2: Calculated Heterolytic Bond Dissociation Energies (HBDE) for Substituted Benzoyl Chlorides

| Substituent | Calculated HBDE (kcal/mol) |

|---|---|

| p-Methoxy | 134.6 |

| p-Methyl | 142.1 |

| H | 150.1 |

| p-Chloro | 150.8 |

This interactive table is based on ab initio calculations for para-substituted analogs. nih.govpsu.edu It shows that electron-withdrawing groups like F and Cl increase the energy required to form the acylium cation compared to H or electron-donating groups.

The stability of the acylium ion itself is a result of resonance stabilization, where a lone pair from the oxygen atom delocalizes to the electron-deficient carbon, forming a C-O triple bond. wikipedia.orgstackexchange.com However, the powerful inductive withdrawal from three halogen substituents in this compound would destabilize the positive charge, making the corresponding acylium ion significantly less stable than that of unsubstituted benzoyl chloride.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analyses

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are computational tools used to predict reactivity and selectivity. rsc.org

FMO Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a reaction with a nucleophile, the key interaction is between the HOMO of the nucleophile and the LUMO of the electrophile (the benzoyl chloride). The LUMO of this compound would be centered on the carbonyl carbon, indicating this is the primary site for nucleophilic attack. The energy of the LUMO would be lowered by the electron-withdrawing halogens, making the molecule a better electrophile.

MEP Analysis: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP map would show a region of strong positive potential (electrophilic site) around the carbonyl carbon, which is the most likely target for attack by a nucleophile. rsc.org Regions of negative potential would be located around the electronegative oxygen and halogen atoms.

Together, these analyses provide a clear theoretical picture that complements experimental kinetic data, confirming that the carbonyl carbon is the highly activated site for nucleophilic substitution reactions. rsc.org

Spectroscopic and Spectrometric Methodologies for Mechanistic Insight

The elucidation of reaction mechanisms involving complex molecules like this compound hinges on the ability to observe and characterize transient species and monitor reaction progress in real-time. Spectroscopic and spectrometric techniques are indispensable tools for achieving this, providing a window into the dynamic chemical transformations occurring during a reaction.

In-situ Reaction Monitoring Techniques

In-situ (in the reaction mixture) monitoring provides continuous data on the concentration of reactants, intermediates, products, and byproducts as the reaction unfolds. This real-time analysis is crucial for understanding reaction kinetics, identifying key intermediates, and optimizing reaction conditions. For reactions involving this compound, several powerful in-situ techniques can be employed.

Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a robust technique for monitoring the progress of reactions involving this compound. The carbonyl (C=O) stretching frequency of the benzoyl chloride group is particularly sensitive to its chemical environment and provides a distinct spectroscopic handle. The progress of a reaction, such as an esterification or amidation, can be followed by monitoring the disappearance of the characteristic C=O band of the starting material and the appearance of the C=O band of the product ester or amide at a different frequency.

For instance, in a hypothetical esterification reaction with an alcohol, the following changes in the IR spectrum would be anticipated:

A decrease in the intensity of the C=O stretching band of this compound (typically around 1770-1800 cm⁻¹).

An increase in the intensity of the C=O stretching band of the resulting ester product (typically around 1720-1740 cm⁻¹).

Changes in the fingerprint region (below 1500 cm⁻¹) corresponding to the formation of new C-O bonds and other structural modifications.

Stopped-flow FT-IR spectroscopy has been utilized to investigate the kinetics of amine-catalyzed reactions of benzoyl chloride with alcohols, revealing mechanistic details such as the operation of a general-base-catalyzed mechanism. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution in-situ NMR spectroscopy offers detailed structural information about species present in a reaction mixture. For reactions of this compound, both ¹H and ¹⁹F NMR would be particularly informative due to the presence of fluorine. Monitoring the chemical shifts and signal intensities of the aromatic protons and the fluorine atom can track the conversion of the starting material to the product. The appearance of new signals corresponding to the product provides direct evidence of the reaction's progress. For example, in a reaction with an amine, the chemical shift of the fluorine atom and the aromatic protons would likely change upon conversion of the benzoyl chloride to the corresponding benzamide. Microfluidic NMR setups can be particularly useful for monitoring fast reactions, such as the amine-catalyzed acetylation with acetyl chloride. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that can be used for in-situ reaction monitoring. nih.govchromatographyonline.comnih.gov By coupling a liquid chromatograph to a mass spectrometer, samples can be periodically withdrawn from the reaction mixture, separated, and analyzed. This provides quantitative data on the concentrations of various components over time. For reactions of this compound, LC-MS can be used to track the disappearance of the starting material and the formation of the product by monitoring their respective mass-to-charge ratios (m/z). This technique is especially valuable for complex reaction mixtures where multiple products and intermediates may be present. Derivatization with benzoyl chloride itself is a known method to enhance the sensitivity of LC-MS analysis for various analytes. nih.govchromatographyonline.comnih.gov

| Technique | Observable Parameter | Information Gained | Applicability to this compound Reactions |

| In-situ FTIR | Carbonyl (C=O) stretch frequency and intensity | Reaction kinetics, disappearance of reactant, appearance of product | High, due to the distinct and sensitive C=O band of the acyl chloride. |

| In-situ NMR | Chemical shifts and integrals of ¹H and ¹⁹F nuclei | Structural confirmation of reactants and products, reaction progress | High, ¹⁹F NMR provides a sensitive probe into the electronic environment of the fluorine substituent. |

| LC-MS | Mass-to-charge ratio (m/z) and retention time | Quantitative analysis of reactants, products, and intermediates; reaction profiling | High, allows for the separation and identification of components in complex mixtures. |

Elucidation of Reaction Intermediates and Transition States

Identifying and characterizing fleeting intermediates and transition states is fundamental to a deep mechanistic understanding. While direct observation of these species is often challenging due to their short lifetimes, a combination of advanced spectroscopic techniques and computational modeling can provide significant insights.

Spectroscopic Identification of Intermediates:

In certain reactions, intermediates may be sufficiently stable to be detected spectroscopically. For instance, in Friedel-Crafts acylation reactions, the acylium ion (R-C≡O⁺) is a key intermediate. While highly reactive, its formation from this compound in the presence of a strong Lewis acid could potentially be observed using low-temperature NMR or IR spectroscopy. The characteristic C≡O⁺ stretching frequency in the IR spectrum (around 2200-2300 cm⁻¹) would be a key indicator.

In amine-catalyzed reactions, the formation of an acyl-ammonium intermediate has been proposed. acs.org For a reaction involving this compound and a tertiary amine, the formation of a [3-Bromo-2-chloro-6-fluorobenzoyl]-ammonium salt could potentially be detected by NMR or mass spectrometry under carefully controlled conditions.

Computational Chemistry for Transition State Elucidation:

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and characterizing the structures and energies of transition states that are not experimentally observable. rsc.orgosu.edunih.gov By calculating the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, which proceeds through one or more transition states.

For reactions of this compound, DFT calculations could be used to:

Model the geometry of the transition state for nucleophilic attack at the carbonyl carbon.

Determine the activation energy of the reaction, which is related to the reaction rate.

Predict spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts) of proposed intermediates and transition states to aid in their experimental identification.

For example, computational studies on the Friedel-Crafts benzoylation have provided insights into the structure of the transition state and the role of the catalyst. acs.org Similarly, DFT calculations have been employed to understand the mechanism of palladium-catalyzed reactions involving benzoyl chloride. nih.gov

| Methodology | Target Species | Key Findings | Relevance to this compound |

| Low-Temperature NMR/IR | Reactive Intermediates (e.g., acylium ions, acyl-ammonium salts) | Structural information and confirmation of formation. | Potentially allows for the direct observation of key intermediates in reactions like Friedel-Crafts acylation or amine catalysis. |

| Mass Spectrometry | Reaction Intermediates | Detection and mass determination of transient species. | Can provide evidence for the formation of intermediates by trapping and ionization. |

| DFT Calculations | Transition States and Intermediates | Geometries, energies, activation barriers, and predicted spectroscopic properties. | Provides a theoretical framework for understanding the reaction mechanism and the role of the halogen substituents. |

By integrating these advanced spectroscopic, spectrometric, and computational approaches, a comprehensive mechanistic picture of reactions involving this compound can be developed, paving the way for the rational design of new synthetic methodologies.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems for Selective Transformations

The primary challenge and opportunity in the chemistry of 3-Bromo-2-chloro-6-fluorobenzoyl chloride lie in achieving selective transformations at one of its multiple reactive sites. The development of sophisticated catalytic systems is paramount to controlling chemo-, regio-, and stereoselectivity.

The presence of C-Br, C-Cl, C-F, and C-COCl bonds necessitates catalysts with exceptional selectivity. Future research will likely focus on transition-metal catalysis to selectively functionalize the carbon-halogen bonds. The differential reactivity of these bonds (typically C-Br > C-Cl >> C-F in palladium-catalyzed cross-coupling reactions) provides a basis for regioselective modifications. A key research goal is the design of ligand-catalyst systems that can precisely target one halogen over the others, or even enable sequential, site-selective functionalization.

For instance, a palladium catalyst could be developed to facilitate a Suzuki or Sonogashira coupling exclusively at the more labile C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations. Conversely, specialized nickel-based catalysts could be explored for their potential to activate the stronger C-Cl bond.

A particularly innovative direction would be the development of catalysts for selective C-F bond functionalization, a notoriously difficult but highly rewarding transformation. Furthermore, strategies for catalyst-controlled interhalogenation could be adapted to this system, potentially allowing for the replacement of one halogen with another under specific catalytic conditions. acs.org

Table 1: Potential Products of Regioselective Cross-Coupling Reactions This interactive table illustrates the hypothetical products from a regioselective Suzuki coupling reaction with phenylboronic acid, highlighting the importance of catalyst control.

| Reactive Site Targeted | Reagent | Potential Product Name |

| C3-Br | Phenylboronic Acid | 2-Chloro-6-fluoro-3-phenylbenzoyl chloride |

| C2-Cl | Phenylboronic Acid | 3-Bromo-6-fluoro-2-phenylbenzoyl chloride |

| C6-F | Phenylboronic Acid | 3-Bromo-2-chloro-6-phenylbenzoyl chloride |

Beyond transition metals, organocatalysis offers a powerful, metal-free approach for transformations. Future work could explore the use of N-Heterocyclic Carbenes (NHCs) or chiral phosphines to catalyze reactions at the acyl chloride group. This could enable, for example, the asymmetric synthesis of chiral esters or amides, where the organocatalyst controls the stereochemical outcome. Drawing parallels from established methods where benzoyl chloride is used as a reagent in organocatalytic substitutions, similar principles could be inverted to control reactions of the this compound substrate. organic-chemistry.org

Biocatalysis represents another frontier. The use of enzymes, such as hydrolases, lipases, or reductases, could be investigated for highly selective transformations. A prospective research avenue is the enantioselective reduction of the benzoyl chloride to its corresponding chiral alcohol using a ketoreductase enzyme. While the high degree of halogenation might present a challenge to enzyme activity and stability, overcoming this would provide an environmentally benign route to valuable chiral building blocks.

Sustainable Synthetic Approaches for Halogenated Benzoyl Chlorides

The synthesis of benzoyl chlorides traditionally relies on reagents like thionyl chloride or oxalyl chloride, which exhibit poor atom economy and generate significant corrosive waste. wikipedia.org Modern synthetic chemistry demands greener and more sustainable alternatives.

Future research should target the development of synthetic routes to this compound that minimize waste and avoid harsh reagents. One promising approach is the use of solvent-free reaction conditions, potentially accelerated by microwave irradiation. Clay-supported catalysts have proven effective in related benzoylation reactions and could be adapted for the synthesis of this compound. taylorandfrancis.com

Achieving better atom economy is another critical goal. Instead of using stoichiometric chlorinating agents, catalytic methods are desirable. One such industrial method involves the chlorine-oxygen exchange reaction between a benzotrichloride (B165768) and a benzoic acid, which can be highly efficient. researchgate.netgoogle.com Applying this to the synthesis of this compound from 3-Bromo-2-chloro-6-fluorobenzoic acid and 3-Bromo-2-chloro-6-fluorobenzotrichloride would be a significant step towards a more atom-economical process.

Table 2: Comparison of Atom Economy in Benzoyl Chloride Synthesis This table provides a simplified comparison between a traditional and a potential atom-economical synthesis route for a generic benzoyl chloride.

| Synthesis Route | Reaction | Desired Product | Byproducts | Atom Economy |

| Traditional | R-COOH + SOCl₂ | R-COCl | SO₂ + HCl | ~51% |

| Atom-Economical | R-CCl₃ + R-COOH | 2 R-COCl | HCl | ~96% |

Photoredox and electrochemical catalysis offer powerful, modern platforms for synthesis under mild conditions. These methods could be applied both to the synthesis of this compound and to its subsequent functionalization. For instance, visible-light photoredox catalysis could enable the direct carboxylation of a 1-bromo-2-chloro-3-fluorobenzene (B1364632) precursor with CO₂, providing a direct route to the corresponding benzoic acid. acs.org Similarly, photoredox-mediated C-H chlorination could be a viable strategy for creating key intermediates. nih.gov

Exploration of New Reaction Types and Functionalization Strategies

The unique electronic nature of the this compound ring—rendered electron-deficient by four electron-withdrawing substituents—invites the exploration of entirely new reaction manifolds.

Future research could investigate nucleophilic aromatic substitution (SNAr) reactions, where the high degree of activation by the halogens and the benzoyl group could allow for the displacement of the fluoride (B91410) or chloride ions by suitable nucleophiles. Another exciting possibility is to use the compound as a precursor for highly substituted or unusually strained reactive intermediates, such as arynes. The specific substitution pattern would dictate the regioselectivity of the aryne formation and its subsequent trapping, leading to complex molecular scaffolds.

Furthermore, the development of methods for late-stage C-F bond activation remains a grand challenge in organic synthesis. Targeting the C6-F bond of this compound in the presence of the more reactive C-Cl and C-Br bonds would require a paradigm shift in catalyst design and would represent a landmark achievement. Finally, leveraging this compound as a multifunctional component in multicomponent reactions (MCRs) could provide rapid access to novel, structurally diverse chemical libraries for applications in materials science and medicinal chemistry.

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, represent a highly efficient approach to generating molecular diversity. The electrophilic nature of the acyl chloride in this compound makes it an ideal candidate for inclusion in various MCRs.

Future research could focus on the application of this compound in well-established MCRs such as the Passerini and Ugi reactions. In a hypothetical Ugi four-component reaction, this compound could serve as the acid component, reacting with an amine, an aldehyde or ketone, and an isocyanide to rapidly generate complex α-acylamino carboxamide structures. The resulting products would bear the densely functionalized benzoyl group, providing a scaffold for further synthetic elaboration.

Table 1: Illustrative Ugi Reaction with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Hypothetical Product |

| This compound | Isopropylamine | Benzaldehyde | tert-Butyl isocyanide | N-(1-(isopropylamino)-1-oxo-2-phenylethyl)-N-(tert-butyl)-3-bromo-2-chloro-6-fluorobenzamide |

The exploration of novel MCRs that are specifically designed to leverage the unique reactivity of this trifunctionalized benzoyl chloride is another fertile ground for investigation.

Asymmetric Transformations

The development of asymmetric transformations involving this compound is a critical area for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. Research in this domain could proceed along several avenues: